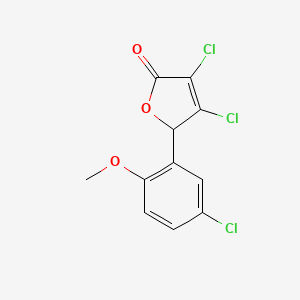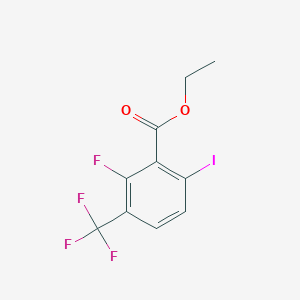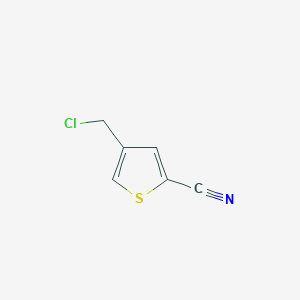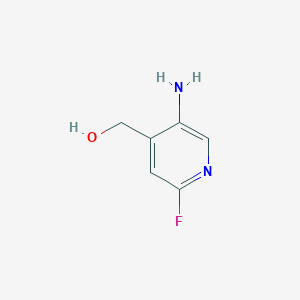
(5-Amino-2-fluoropyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-2-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxymethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-fluoropyridin-4-yl)methanol typically involves the introduction of the amino and fluorine groups onto the pyridine ring, followed by the addition of the hydroxymethyl group. Specific synthetic routes and reaction conditions may vary, but common methods include:
Nitration and Reduction: Nitration of a fluoropyridine derivative followed by reduction to introduce the amino group.
Fluorination: Introduction of the fluorine atom using fluorinating agents such as Selectfluor.
Hydroxymethylation: Addition of the hydroxymethyl group using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that optimize yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
化学反応の分析
Types of Reactions
(5-Amino-2-fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
科学的研究の応用
(5-Amino-2-fluoropyridin-4-yl)methanol is utilized in a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-Amino-2-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
(4-Amino-5-fluoropyridin-2-yl)methanol: Similar structure with the amino and fluorine groups in different positions.
(4-Amino-5-bromo-3-fluoropyridin-2-yl)methanol: Contains a bromine atom instead of a hydrogen atom at the 5-position.
Uniqueness
(5-Amino-2-fluoropyridin-4-yl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
特性
分子式 |
C6H7FN2O |
|---|---|
分子量 |
142.13 g/mol |
IUPAC名 |
(5-amino-2-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3,8H2 |
InChIキー |
ZMERVBVQNQSGNK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1F)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


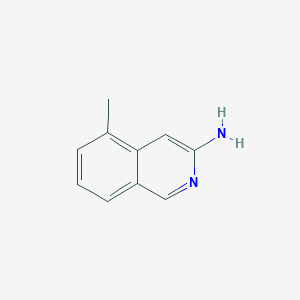
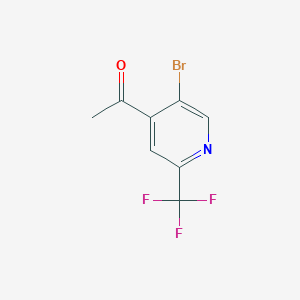
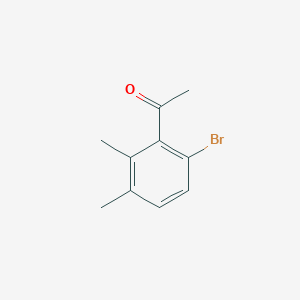
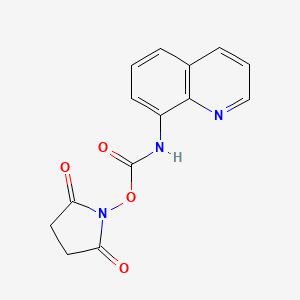

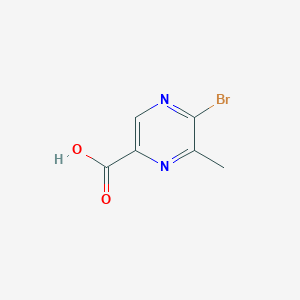
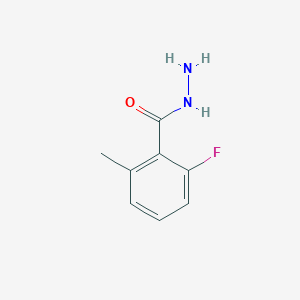
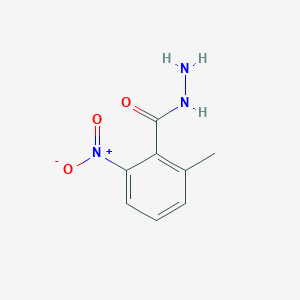
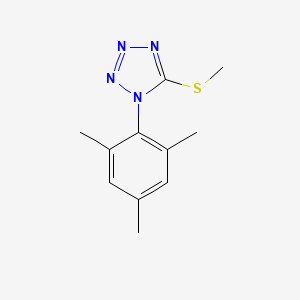
![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)

